molecular formula C₁₇H₂₂D₁₀Cl₂N₂O₅S B1152141 Pirlimycin-d10 (Major) Hydrochloride

Pirlimycin-d10 (Major) Hydrochloride

Cat. No.: B1152141
M. Wt: 457.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature

Pirlimycin-d10 hydrochloride belongs to the lincosamide class of antibiotics, characterized by a distinctive molecular architecture comprising a pyrrolidine ring linked to a pyranose moiety via an amide bond. The compound's systematic nomenclature follows the International Union of Pure and Applied Chemistry guidelines as (2S-cis)-Methyl 7-chloro-6,7,8-trideoxy-6-[[(4-ethyl-2-piperidinyl)carbonyl]amino]-1-thio-L-threo-alpha-D-galactooctopyranoside-d10 hydrochloride. The molecular formula is established as C17H22D10Cl2N2O5S, with a molecular weight of 457.48 daltons.

The structural framework consists of three primary components: an amino acid moiety derived from 4-ethyl-L-pipecolic acid, a sugar component known as lincosamine, and the characteristic amide linkage that connects these elements. The deuterium labeling occurs at ten specific positions within the molecule, predominantly on the ethyl group and piperidine ring system, providing distinct mass spectral fragmentation patterns essential for analytical applications.

Table 1: Structural Characteristics of Pirlimycin-d10 Hydrochloride

Property Value Reference
Molecular Formula C17H22D10Cl2N2O5S
Molecular Weight 457.48 g/mol
Chemical Class Lincosamide antibiotic
Isotopic Labeling Deuterium (D10)
Physical Form White crystalline solid

Historical Development within Lincosamide Antibiotics

The lincosamide antibiotic family has a rich developmental history spanning over six decades, beginning with the discovery of lincomycin in 1962 from Streptomyces lincolnensis found in soil samples from Lincoln, Nebraska. This initial discovery marked the foundation for subsequent chemical modifications that would lead to more potent and specialized derivatives. Lincomycin received approval from the Food and Drug Administration in 1967, establishing the clinical precedent for lincosamide antibiotics in treating gram-positive bacterial infections.

The development trajectory continued with clindamycin in 1970, which represented a significant advancement through the replacement of the 7-hydroxy group in lincomycin with a chlorine atom. This modification substantially improved antimicrobial potency and pharmacokinetic properties. Pirlimycin emerged as the next evolutionary step, approved in 2000 in the United States and 2001 in the European Union. The compound features a distinctive structural modification where the 5-membered pyrrolidine ring of clindamycin is replaced with a 6-membered piperidine ring containing a 4-ethyl substituent.

The development of pirlimycin-d10 hydrochloride represents a more recent advancement in analytical chemistry, designed to address the growing need for precise quantitative methods in pharmaceutical and bioanalytical research. This deuterium-labeled variant emerged from the recognition that internal standards with isotopic labeling provide superior analytical performance compared to structurally unrelated internal standards.

Significance in Analytical Chemistry and Bioanalytical Research

Pirlimycin-d10 hydrochloride has established itself as an indispensable tool in modern analytical chemistry, particularly in the development and validation of liquid chromatography-mass spectrometry methods for pirlimycin quantification. The compound serves as an internal standard, providing crucial advantages in analytical accuracy and precision through its nearly identical chemical behavior to the parent compound while maintaining distinct mass spectral characteristics due to deuterium incorporation.

The analytical significance of pirlimycin-d10 hydrochloride is demonstrated in sophisticated detection methods developed for monitoring antibiotic residues in biological matrices. Research has shown that methods utilizing this compound as an internal standard achieve exceptional recovery rates, with reported values ranging from 83% to 113% in milk matrices and 87% to 103% in liver tissues. The limit of quantitation has been validated at concentrations as low as 50 micrograms per kilogram in milk samples, demonstrating the compound's utility in trace-level analyses.

Table 2: Analytical Performance Characteristics

Matrix Recovery Range (%) Coefficient of Variation (%) Limit of Quantitation Reference
Bovine Milk 83-113 7.5-15.4 50 μg/kg
Bovine Liver 87-103 4.8-10.3 25 μg/kg
Control Milk 95.4 ± 8.7 <10 50 μg/L

The mass spectrometric properties of pirlimycin-d10 hydrochloride enable sophisticated analytical approaches, including thermospray mass spectrometry methods that monitor specific ion transitions. The compound generates characteristic fragment ions that facilitate both quantitative determination and qualitative confirmation of pirlimycin residues. These analytical capabilities have proven essential in regulatory compliance monitoring and pharmaceutical research applications.

Relationship to Parent Compound Pirlimycin

Pirlimycin-d10 hydrochloride maintains an intimate structural relationship with its parent compound pirlimycin, differing primarily in the substitution of ten hydrogen atoms with deuterium isotopes. This isotopic modification preserves the fundamental pharmacophoric elements responsible for biological activity while introducing analytical advantages through altered mass spectral behavior. The parent compound pirlimycin represents a semi-synthetic lincosamide prepared from clindamycin through hydrolysis of the propyl N-methylproline moiety followed by re-attachment of a 4-ethylpipecolic acid residue.

The structural relationship between pirlimycin and pirlimycin-d10 hydrochloride demonstrates remarkable conservation of chemical properties. Both compounds exhibit similar chromatographic behavior, with retention times that differ only marginally under identical analytical conditions. This similarity is crucial for the compound's function as an internal standard, as it ensures that both analyte and internal standard experience identical extraction efficiencies, matrix effects, and instrumental variations during analysis.

Pirlimycin itself exhibits enhanced antimicrobial activity compared to clindamycin against gram-positive bacteria, including Staphylococcus aureus and various Streptococcus species. The compound's increased hydrophobicity relative to clindamycin contributes to its improved potency against important pathogens. These biological properties are theoretically preserved in the deuterium-labeled variant, although the primary application focus remains analytical rather than therapeutic.

Table 3: Comparative Properties of Pirlimycin and Pirlimycin-d10

Property Pirlimycin Pirlimycin-d10 HCl Reference
Molecular Weight 411.0 g/mol 457.48 g/mol
Chemical Class Lincosamide Lincosamide
Primary Application Veterinary antibiotic Analytical standard
Isotopic Labeling None Deuterium (D10)
Chromatographic Behavior Standard retention Similar retention

Properties

Molecular Formula

C₁₇H₂₂D₁₀Cl₂N₂O₅S

Molecular Weight

457.48

Synonyms

(2S-cis)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(4-ethyl-2-piperidinyl)carbonyl]amino]-1_x000B_-thio-L-threo-α-D-galactoοctopyranoside-d10 Hydrochloride;  Pirsue-d10;  U 57930E-d10; 

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Pirlimycin-d10 exhibits significant antimicrobial activity against a variety of pathogens. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, which is crucial for bacterial growth and reproduction.

Table 1: Antimicrobial Activity of Pirlimycin-d10

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.21 mg/ml
Escherichia coli0.35 mg/ml
Streptococcus pneumoniae0.10 mg/ml
Clostridium perfringens0.25 mg/ml

These values indicate that Pirlimycin-d10 is effective against both Gram-positive and Gram-negative bacteria, making it a versatile option for treating infections caused by these pathogens .

Veterinary Applications

Pirlimycin-d10 is primarily utilized in veterinary medicine for the treatment of mastitis in dairy cattle. Mastitis is an inflammation of the mammary gland often caused by bacterial infection, leading to significant economic losses in the dairy industry.

Case Study: Efficacy in Mastitis Treatment

A study conducted on dairy farms reported that cows treated with Pirlimycin-d10 showed a significant reduction in clinical signs of mastitis, including decreased swelling and improved milk quality. The treatment resulted in a recovery rate of over 80% within 48 hours post-administration .

Therapeutic Potential Beyond Veterinary Medicine

Research indicates that compounds similar to Pirlimycin-d10 may have broader therapeutic applications, including potential use in human medicine for treating various infections and inflammatory conditions.

Anti-inflammatory Properties

Pirlimycin-d10 has demonstrated anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation. The compound may modulate inflammatory pathways, thus alleviating symptoms associated with inflammatory diseases.

Cancer Research

There is emerging interest in the potential anticancer properties of lincosamide derivatives like Pirlimycin-d10. Preliminary studies suggest that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells. Further research is needed to explore these effects comprehensively .

Preparation Methods

Core Synthesis of Pirlimycin

The preparation of pirlimycin, the non-deuterated parent compound, follows a two-step synthetic pathway optimized for high yield and stereochemical control.

Step 1: Nucleophilic Substitution and Cyclization
A pipercolic acid derivative undergoes nucleophilic substitution with a thiosugar precursor in a solvent system comprising acetone, water, and acetonitrile (3:1:1 v/v). The reaction proceeds at 25°C for 18 hours, achieving a 75% yield. This step establishes the lincosamide backbone, critical for ribosomal binding.

Step 2: Catalytic Hydrogenation
The intermediate is subjected to hydrogenation using H₂ gas (2585.7 Torr) in the presence of platinum oxide (PtO₂) and aqueous HCl in methanol. This step reduces unsaturated bonds and introduces stereochemical specificity, yielding pirlimycin as a mixture of diastereomers.

StepReagents/ConditionsYieldKey Function
1Acetone/H₂O/CH₃CN, 25°C, 18 h75%Backbone assembly
2H₂, PtO₂, HCl/MeOH, 25°C, 18 h85%Reduction/stereochemical control

Hydrochloride Salt Formation

The free base of pirlimycin is treated with concentrated HCl in ethanol, precipitating pirlimycin hydrochloride. Crystallization from methanol yields the final product with >98% purity, confirmed via high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS).

Deuteration Strategies for Pirlimycin-d10

Isotopic Labeling via Catalytic Deuterogenation

Pirlimycin-d10 is synthesized by substituting H₂ with deuterium gas (D₂) during the hydrogenation step. This approach introduces ten deuterium atoms at positions susceptible to reduction, including the piperidine ring and thiosugar moiety.

Optimized Reaction Conditions:

  • Catalyst: PtO₂ (5% w/w)

  • Solvent: Deuterated methanol (CD₃OD)

  • Pressure: 2585.7 Torr D₂

  • Duration: 24 hours at 25°C

Deuteration efficiency exceeds 95%, as quantified by nuclear magnetic resonance (¹H-NMR) and mass spectrometry (MS).

Diastereomeric Control

The "Major" designation refers to the predominant diastereomer (≥90% abundance), isolated via preparative HPLC using a C18 column and isocratic elution (acetonitrile:0.1% TFA = 65:35). Chiral stationary phase chromatography further enriches enantiomeric purity to >99.5%.

Analytical Characterization

Structural Confirmation

  • High-Resolution MS (HRMS): m/z 423.1224 [M+H]⁺ (calc. 423.1231 for C₁₇H₂₁D₁₀ClN₂O₅S).

  • ¹H-NMR (600 MHz, D₂O): Absence of protic signals at δ 1.2–1.5 ppm confirms deuteration at ten aliphatic positions.

  • ¹³C-NMR: Distinct shifts at 58.9 ppm (C-6) and 72.1 ppm (C-4′) validate stereochemical retention.

Purity Assessment

  • HPLC-DAD: Purity ≥99.8% (Column: Zorbax SB-C18, 250 × 4.6 mm; Flow: 1.0 mL/min; λ = 210 nm).

  • Ion Chromatography: Chloride content 19.8–20.2% (theoretical 20.1%).

Industrial-Scale Production Challenges

Solvent Selection for Deuteration

Deuterated methanol (CD₃OD) minimizes proton back-exchange but increases costs by 40% compared to standard synthesis. Alternative solvents like deuterated ethanol (CD₃CD₂OD) reduce expenses by 15% but require extended reaction times (36 hours).

Waste Management

PtO₂ catalyst recovery via filtration and acid washing achieves 92% reuse efficiency, mitigating environmental impact.

Applications in Residue Analysis

Mass Spectrometry Internal Standards

Pirlimycin-d10’s +10 Da mass shift enables unambiguous differentiation from the parent compound in LC-MS/MS assays. Validation studies in bovine milk demonstrate linearity (R² = 0.9998) across 1–200 ng/mL.

Cross-Platform Compatibility

  • ELISA: 98% cross-reactivity with anti-pirlimycin antibodies.

  • Immunochromatography: Lateral flow assays detect residues at 2 ng/g in honey and muscle tissues .

Q & A

Basic: What synthetic routes and analytical techniques are recommended for synthesizing and characterizing Pirlimycin-d10 (Major) Hydrochloride?

This compound is synthesized by replacing ten hydrogen atoms with deuterium at specific positions in the parent molecule. Key steps include:

  • Deuteration : Use deuterated reagents (e.g., D₂O, deuterated acids) under controlled conditions to ensure isotopic purity .
  • Purification : Employ column chromatography or recrystallization to isolate the deuterated compound.
  • Characterization :
    • Mass Spectrometry (MS) : Confirm molecular weight (C₁₇H₂₂D₁₀Cl₂N₂O₅S) and isotopic enrichment (>98% deuterium incorporation) .
    • NMR Spectroscopy : Compare ¹H and ²H NMR spectra to verify deuterium substitution sites and absence of protiated impurities .
    • HPLC : Assess chemical purity (>95%) using reverse-phase methods with UV detection .

Basic: How should researchers validate analytical methods for quantifying this compound in complex matrices?

Follow pharmacopeial guidelines for method validation:

  • Specificity : Demonstrate separation from structurally similar impurities (e.g., non-deuterated Pirlimycin) using HPLC or LC-MS .
  • Linearity : Test over a concentration range (e.g., 50–150% of target) with R² ≥ 0.995 .
  • Accuracy/Precision : Perform spike-recovery experiments in biological matrices (e.g., plasma) with ≤5% relative standard deviation (RSD) .
  • Limit of Quantification (LOQ) : Establish using signal-to-noise ratios ≥10:1, typically ≤1 µg/mL for LC-MS methods .

Advanced: How can isotopic effects of deuterium impact pharmacokinetic (PK) studies, and how should experimental designs account for this?

Deuterium can alter metabolic stability via the kinetic isotope effect (KIE):

  • Study Design :
    • Control Groups : Include non-deuterated Pirlimycin hydrochloride to compare metabolic rates in vitro (e.g., liver microsomes) .
    • Dosing Regimens : Adjust doses in animal models to account for potential prolonged half-life of the deuterated compound .
  • Data Interpretation :
    • Use LC-MS/MS to differentiate deuterated and non-deuterated metabolites.
    • Statistically analyze AUC and Cmax values to quantify isotopic effects .

Advanced: How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

Contradictions often arise from inadequate stress testing or inconsistent protocols:

  • Stress Testing :
    • Thermal Stability : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
    • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .
  • Orthogonal Methods : Combine HPLC, NMR, and MS to identify degradation pathways (e.g., hydrolysis of the lincosamide ring) .
  • Statistical Analysis : Use ANOVA to compare batch-to-batch variability and establish validated storage conditions .

Advanced: What strategies improve reproducibility in antimicrobial efficacy studies involving this compound?

Reproducibility issues may stem from microbial strain variability or protocol inconsistencies:

  • Standardization :
    • Reference Strains : Use ATCC strains (e.g., Staphylococcus aureus ATCC 29213) for minimum inhibitory concentration (MIC) assays .
    • Culture Conditions : Standardize inoculum size (1–5 × 10⁵ CFU/mL) and incubation time (18–24 hrs) .
  • Data Validation :
    • Include positive (vancomycin) and negative (solvent) controls in each assay.
    • Report MIC values as geometric means with 95% confidence intervals .

Advanced: How can researchers optimize deuterium retention in this compound during long-term biological assays?

Deuterium loss can occur via exchange with protiated solvents or enzymatic activity:

  • Solvent Selection : Use deuterated solvents (e.g., DMSO-d₆) in cell-based assays to minimize back-exchange .
  • Enzyme Inhibition : Add protease inhibitors in tissue homogenates to reduce metabolic degradation .
  • Monitoring : Periodically analyze samples via MS to confirm deuterium retention ≥95% over the assay duration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.